

AUZ 454 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AUZ 454	
Cat. No.:	B15586746	Get Quote

Application Notes and Protocols for AUZ 454

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of **AUZ 454**, a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the biological effects of **AUZ 454**.

Introduction to AUZ 454

AUZ 454, also known as K03861, is a small molecule inhibitor that targets the ATP-binding site of CDK2.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[3] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] **AUZ 454** inhibits CDK2 activity by competing with the binding of its activating partners, cyclins E and A.[6]

Physicochemical Properties and Solubility

Proper dissolution of **AUZ 454** is critical for accurate and reproducible experimental results. The following tables summarize the solubility of **AUZ 454** in various solvents and provide formulations for in vitro and in vivo studies.

Table 1: Solubility of AUZ 454 in Common Solvents



Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	100	199.4	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.
Ethanol	≥10	≥19.94	
Water	Insoluble	Insoluble	_

Table 2: Formulations for Experimental Use



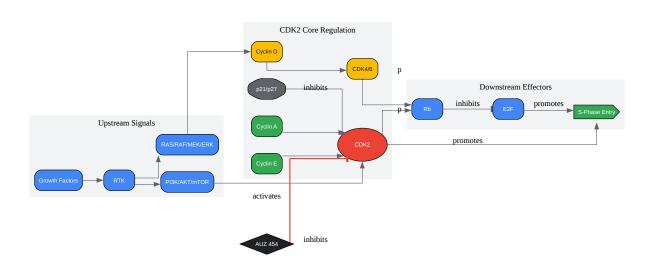
Application	Formulation	Final Concentration of AUZ 454	Preparation Notes
In Vitro Stock Solution	100% DMSO	100 mg/mL (199.4 mM)	Prepare stock solutions in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freezethaw cycles.
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (4.15 mM)	Dissolve AUZ 454 in DMSO first, then add PEG300, followed by Tween-80, and finally saline. Mix well after each addition.
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.15 mM)	Prepare the SBE-β-CD in saline solution first. Dissolve AUZ 454 in DMSO, then add the SBE-β-CD solution.
In Vivo Formulation 3	5% DMSO, 95% Corn Oil	25 mg/mL (49.85 mM)	Dissolve AUZ 454 in DMSO first, then add corn oil. Mix thoroughly.

Note: For in vivo formulations, it is recommended to prepare them fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

Signaling Pathway

AUZ 454 primarily targets the CDK2 signaling pathway, which plays a crucial role in cell cycle regulation. The following diagram illustrates the canonical CDK2 pathway and its position relative to upstream and downstream signaling components often dysregulated in cancer.





Click to download full resolution via product page

Caption: AUZ 454 inhibits CDK2, a key regulator of the G1/S cell cycle transition.

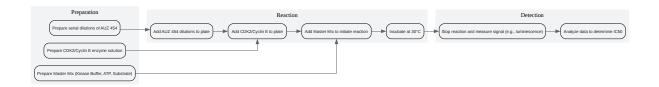
Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of AUZ 454.

In Vitro CDK2 Kinase Assay

This protocol is for determining the inhibitory activity of **AUZ 454** on CDK2 in a biochemical assay.





Click to download full resolution via product page

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Materials:

- Recombinant human CDK2/Cyclin E or CDK2/Cyclin A
- Kinase substrate (e.g., Histone H1, Rb-derived peptide)
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- AUZ 454
- DMSO
- 96-well or 384-well plates (white, for luminescence)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Microplate reader

Procedure:



- Compound Preparation: Prepare a 10-point serial dilution of AUZ 454 in DMSO, starting
 from a high concentration (e.g., 10 mM). Further dilute these in the kinase assay buffer to the
 desired final concentrations. Include a DMSO-only control.
- · Reaction Setup:
 - Add 5 μL of the diluted AUZ 454 or DMSO control to the wells of the microplate.
 - Add 10 μL of the CDK2/Cyclin enzyme solution (at a pre-determined optimal concentration) to each well.
 - Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Kinase Reaction:
 - Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
 - Add 10 μL of the master mix to each well to start the reaction.
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Signal Detection:
 - Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo[™] reagent, incubate, then add kinase detection reagent).
 - Measure the luminescence using a microplate reader.
- Data Analysis:
 - Subtract the background signal (no enzyme) from all readings.
 - Normalize the data to the DMSO control (100% activity) and a positive control inhibitor or no ATP control (0% activity).



 Plot the normalized activity versus the logarithm of the AUZ 454 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (CCK-8) Assay

This protocol is for assessing the effect of AUZ 454 on the proliferation of cancer cell lines.



Click to download full resolution via product page

Caption: Workflow for the CCK-8 cell proliferation assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- AUZ 454
- DMSO
- 96-well clear-bottom tissue culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest logarithmically growing cells and perform a cell count.
 - \circ Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 μ L of medium).



- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of AUZ 454 in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
 - Remove the old medium and add 100 μL of the medium containing the different concentrations of AUZ 454 or the vehicle control to the respective wells.
- Incubation:
 - Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- CCK-8 Assay:
 - Add 10 μL of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
- Data Acquisition and Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the logarithm of the AUZ 454 concentration and determine the IC50 value.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of **AUZ 454** on the ability of single cells to proliferate and form colonies.





Click to download full resolution via product page

Caption: Workflow for the colony formation assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- AUZ 454
- DMSO
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
- Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

- Cell Seeding:
 - Prepare a single-cell suspension of the desired cancer cell line.
 - Seed a low, pre-determined number of cells (e.g., 200-1,000 cells/well) into 6-well plates containing complete medium.
 - Allow the cells to attach overnight.
- Compound Treatment:



 Treat the cells with various concentrations of AUZ 454 (and a vehicle control) for a specified period, typically 24 hours.

Colony Growth:

- After the treatment period, remove the medium containing AUZ 454, wash the wells with PBS, and add fresh complete medium.
- Incubate the plates for 7-14 days, or until visible colonies (typically defined as ≥50 cells)
 have formed in the control wells. Change the medium every 2-3 days.

Fixation and Staining:

- Aspirate the medium and gently wash the wells with PBS.
- Fix the colonies by adding 1-2 mL of fixation solution to each well and incubating for 10-15 minutes.
- Remove the fixative and allow the plates to air dry.
- Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 15-30 minutes.
- Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Colony Counting and Analysis:
 - Count the number of colonies in each well.
 - Calculate the Plating Efficiency (PE) of the control cells: (Number of colonies / Number of cells seeded) x 100%.
 - Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies in treated well) / (Number of cells seeded x PE).
 - Plot the surviving fraction as a function of AUZ 454 concentration.

Data Presentation



The following table provides a template for summarizing quantitative data from the described experiments.

Table 3: Summary of AUZ 454 Activity

Assay Type	Cell Line / Enzyme	Parameter	Value
Kinase Assay	CDK2/Cyclin E	IC50	e.g., X nM
Kinase Assay	CDK2/Cyclin A	IC50	e.g., Y nM
Cell Proliferation	HeLa	IC50 (72h)	e.g., Z μM
Cell Proliferation	MCF-7	IC50 (72h)	e.g., A μM
Colony Formation	U2OS	Surviving Fraction at 1 μΜ	e.g., B

Disclaimer: The specific values in Table 3 are for illustrative purposes only. Researchers should determine these values experimentally for their specific systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to the discovery of small molecule ligands of CDK2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.lunenfeld.ca [research.lunenfeld.ca]
- 5. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AUZ 454 solubility and preparation for experiments].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586746#auz-454-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com